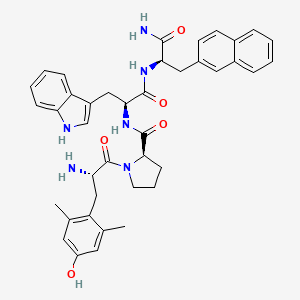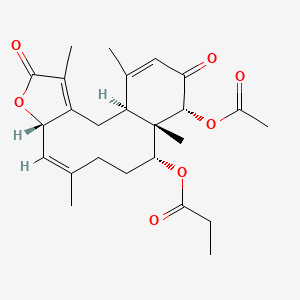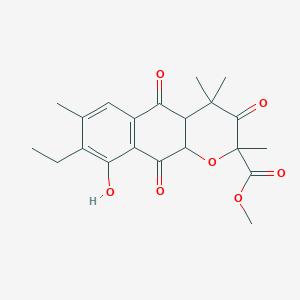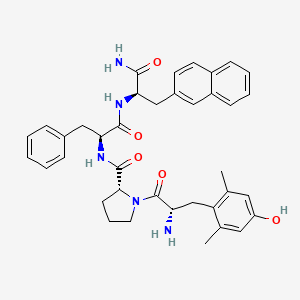![molecular formula C12H11F3N2O2 B10846766 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846766.png)
2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative Agent A771726, also known as teriflunomide, is an orally available anti-inflammatory agent. It is the active metabolite of leflunomide and has been approved for the treatment of multiple sclerosis. This compound is known for its ability to diminish inflammatory responses through multiple signaling pathways and has shown potential in cancer therapy, particularly in overcoming drug resistance in breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent A771726 involves the conversion of leflunomide to its active metabolite. Leflunomide is an isoxazole derivative that undergoes hydrolysis to form A771726. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to achieve the desired solubility and reaction efficiency .
Industrial Production Methods: Industrial production of Antiproliferative Agent A771726 follows a similar synthetic route as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Antiproliferative Agent A771726 primarily undergoes inhibition reactions, particularly targeting the enzyme dihydroorotate dehydrogenase (DHODH). This inhibition is crucial for its antiproliferative and immunosuppressive effects .
Common Reagents and Conditions: The compound interacts with various reagents such as tyrosine kinases and prostaglandin E2 in synoviocytes. The reaction conditions often involve the presence of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) to study its inhibitory effects .
Major Products Formed: The primary product formed from these reactions is the inhibition of DHODH, leading to a decrease in pyrimidine synthesis. This results in the suppression of lymphocyte proliferation and the reduction of inflammatory responses .
Scientific Research Applications
Antiproliferative Agent A771726 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and the synthesis of pyrimidines.
Biology: The compound is utilized to investigate cellular processes such as signal transduction, transcription, and cell cycle regulation.
Medicine: It is approved for the treatment of multiple sclerosis and is being explored for its potential in cancer therapy, particularly in overcoming drug resistance in breast cancer
Industry: The compound is used in the development of new immunosuppressive and anti-inflammatory drugs.
Mechanism of Action
Antiproliferative Agent A771726 exerts its effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This inhibition prevents pyrimidine synthesis, which is essential for DNA and RNA synthesis in rapidly proliferating cells. The compound also decreases the amount of activated central nervous system lymphocytes, resulting in anti-inflammatory and antiproliferative effects .
Comparison with Similar Compounds
Leflunomide: The parent compound of A771726, used for the treatment of rheumatoid arthritis.
Brequinar: Another DHODH inhibitor with similar antiproliferative effects.
Uniqueness: Antiproliferative Agent A771726 is unique due to its dual role as an anti-inflammatory and anticancer agent. Its ability to overcome drug resistance in cancer therapy, particularly in breast cancer, sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H11F3N2O2 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,7,10,18H,1H3,(H,17,19) |
InChI Key |
YODXEQNROKSLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


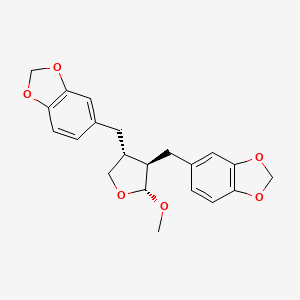
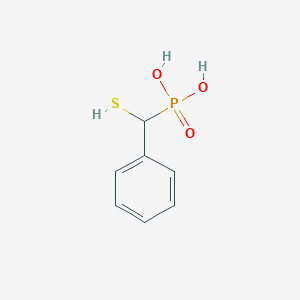
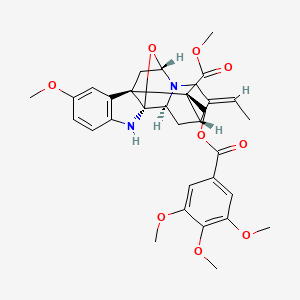
![6,6-Dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol](/img/structure/B10846704.png)
![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)
![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)
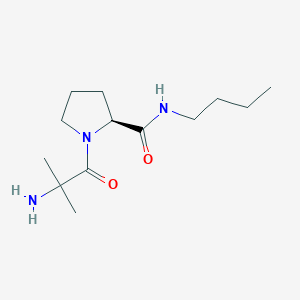
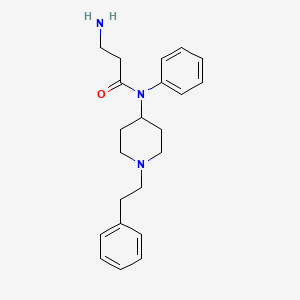
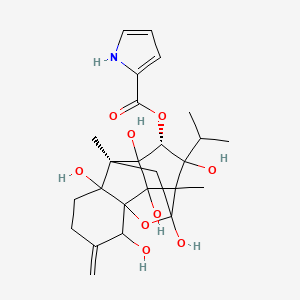
![[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B10846740.png)
